2-Amino-5-bromonicotinamide
Overview
Description
2-Amino-5-bromonicotinamide is a chemical compound with the molecular formula C6H6BrN3O and a molecular weight of 216.04 g/mol. It is a derivative of nicotinamide, featuring an amino group at the second position and a bromine atom at the fifth position of the pyridine ring. This compound is primarily used in scientific research and various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Amino-5-bromonicotinamide can be synthesized through several methods, including the bromination of 2-aminonicotinamide. The reaction typically involves treating 2-aminonicotinamide with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. The process may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-5-bromonicotinamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as ammonia (NH3) or amines under appropriate conditions.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of 2-amino-5-bromonicotinic acid.
Reduction: Reduction reactions can produce this compound derivatives with reduced functional groups.
Substitution: Substitution reactions can result in the formation of various substituted pyridine derivatives.
Scientific Research Applications
2-Amino-5-bromonicotinamide is widely used in scientific research due to its versatility and reactivity. It serves as a building block in the synthesis of various pharmaceuticals, agrochemicals, and organic compounds. In biology, it is used as a probe to study enzyme mechanisms and as a precursor for the synthesis of biologically active molecules. In medicine, it is explored for its potential therapeutic applications, including its use in drug discovery and development. In industry, it is utilized in the production of dyes, pigments, and other chemical intermediates.
Mechanism of Action
2-Amino-5-bromonicotinamide is structurally similar to other brominated pyridine derivatives, such as 2-amino-5-bromopyrimidine and 2-amino-5-bromopyridine. its unique combination of functional groups and reactivity sets it apart from these compounds. The presence of both an amino group and a bromine atom on the pyridine ring enhances its reactivity and makes it a valuable intermediate in organic synthesis.
Comparison with Similar Compounds
2-Amino-5-bromopyrimidine
2-Amino-5-bromopyridine
2-Amino-5-chloronicotinamide
2-Amino-5-iodonicotinamide
Properties
IUPAC Name |
2-amino-5-bromopyridine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN3O/c7-3-1-4(6(9)11)5(8)10-2-3/h1-2H,(H2,8,10)(H2,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INMXVJSODXPGDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(=O)N)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10681001 | |
Record name | 2-Amino-5-bromopyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10681001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58483-98-0 | |
Record name | 2-Amino-5-bromo-3-pyridinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58483-98-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-5-bromopyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10681001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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